molecular formula C10H6BrCl B1593040 3-Bromo-1-chloronaphthalene CAS No. 325956-47-6

3-Bromo-1-chloronaphthalene

Cat. No. B1593040
M. Wt: 241.51 g/mol
InChI Key: JVPDAEVSXKYYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-chloronaphthalene is a chemical compound that belongs to the naphthalene family of organic compounds. It has a molecular formula of C10H6BrCl .


Synthesis Analysis

A convenient and high-yielding three-step synthesis of 8-halonaphthalene-1-carbonitriles has been achieved by ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides as the key step . Naphthalene-1,8-dicarbonitrile also has been synthesised from 8-bromonaphthalene-1-carbonitrile via palladium-catalysed cyanation of the aryl bromide .


Molecular Structure Analysis

The 3-Bromo-1-chloronaphthalene molecule contains a total of 19 bond(s). There are 13 non-H bond(s), 11 multiple bond(s), 11 aromatic bond(s), 2 six-membered ring(s) and 1 ten-membered ring(s) .


Chemical Reactions Analysis

The reaction mixture was added saturated Na2SO3 solution (100 mL), stirred for 15 mins, and then extracted with ethyl acetate (3 x 1000 mL). The combined organic layers were washed with brine (500 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to give a residue .


Physical And Chemical Properties Analysis

3-Bromo-1-chloronaphthalene has a molecular weight of 241.51 g/mol. The color is a white solid, with a melting point of 87-88 °C and a boiling point of 150-160 °C (Press: 5-6 Torr). The storage condition is sealed in dry, room temperature. The density is 1.592±0.06 g/cm3 (Predicted) .

Scientific Research Applications

1. Accurate Experimental Structure of 1‐Chloronaphthalene

  • Application Summary : This research focuses on the investigation of the structure of isolated 1‐chloronaphthalene using high-resolution chirped-pulse Fourier transform microwave (CP‐FTMW) spectroscopy .
  • Methods of Application : The experiment involved a supersonic expansion and the use of CP‐FTMW spectroscopy in the 2‐8 GHz frequency range . The intensity of the spectrum allowed the researchers to observe all the heavy atoms isotopologues in natural abundance .
  • Results : From the extensive experimental dataset, accurate structures for 1‐chloronaphthalene were derived using different methodologies and compared with related compounds .

2. Synthesis and Application of 1-bromo-8-chloronaphthalene

  • Application Summary : 1-Bromo-8-Chloronaphthalene is primarily used as an intermediate in the preparation of a series of quinazoline compounds, and biological inhibitors and drug compositions of KRas G12C and KRas G12D that regulate biological processes .
  • Methods of Application : The synthesis involves the reaction of 8-chloronaphthalen-1-amine with TsOH•H2O in MeCN, followed by the addition of a solution of NaNO2 and CuBr in H2O . The reaction mixture was stirred, then extracted with ethyl acetate .
  • Results : The residue was purified by column chromatography to give 1-bromo-8-chloronaphthalene . These inhibitors have played a significant role in the treatment of central nervous system diseases and other diseases .

3. Synthesis and Application of 1-bromo-8-chloronaphthalene

  • Application Summary : This compound is primarily used as an intermediate in the preparation of a series of quinazoline compounds, and biological inhibitors and drug compositions of KRas G12C and KRas G12D that regulate biological processes .
  • Methods of Application : The synthesis involves the reaction of 8-chloronaphthalen-1-amine with TsOH•H2O in MeCN, followed by the addition of a solution of NaNO2 and CuBr in H2O . The reaction mixture was stirred, then extracted with ethyl acetate .
  • Results : The residue was purified by column chromatography to give 1-bromo-8-chloronaphthalene . These inhibitors have played a significant role in the treatment of central nervous system diseases and other diseases .

4. Developments and Applications of α-bromonitrostyrenes

  • Application Summary : α-bromonitrostyrenes are versatile intermediates in organic synthesis .
  • Methods of Application : The synthesis and application of α-bromonitrostyrenes involve various organic reactions .
  • Results : The use of α-bromonitrostyrenes has led to the development of various organic compounds .

5. Synthesis and Application of 1-bromo-8-chloronaphthalene

  • Application Summary : This compound is primarily used as an intermediate in the preparation of a series of quinazoline compounds, and biological inhibitors and drug compositions of KRas G12C and KRas G12D that regulate biological processes .
  • Methods of Application : The synthesis involves the reaction of 8-chloronaphthalen-1-amine with TsOH•H2O in MeCN, followed by the addition of a solution of NaNO2 and CuBr in H2O . The reaction mixture was stirred, then extracted with ethyl acetate .
  • Results : The residue was purified by column chromatography to give 1-bromo-8-chloronaphthalene . These inhibitors have played a significant role in the treatment of central nervous system diseases and other diseases .

6. Developments and Applications of α-bromonitrostyrenes

  • Application Summary : α-bromonitrostyrenes are versatile intermediates in organic synthesis .
  • Methods of Application : The synthesis and application of α-bromonitrostyrenes involve various organic reactions .
  • Results : The use of α-bromonitrostyrenes has led to the development of various organic compounds .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . It is also flammable, and containers may explode when heated .

Future Directions

3-Bromo-1-chloronaphthalene is not intended for human or veterinary use. It is for research use only. It is primarily used as an intermediate in the preparation of a series of quinazoline compounds .

properties

IUPAC Name

3-bromo-1-chloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPDAEVSXKYYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634687
Record name 3-Bromo-1-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-chloronaphthalene

CAS RN

325956-47-6
Record name 3-Bromo-1-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-chloronaphthalene
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-chloronaphthalene
Reactant of Route 3
Reactant of Route 3
3-Bromo-1-chloronaphthalene
Reactant of Route 4
Reactant of Route 4
3-Bromo-1-chloronaphthalene
Reactant of Route 5
Reactant of Route 5
3-Bromo-1-chloronaphthalene
Reactant of Route 6
3-Bromo-1-chloronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.